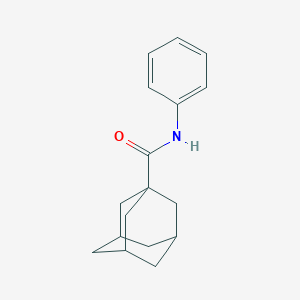
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE is a synthetic compound belonging to the adamantane family.
準備方法
Synthetic Routes and Reaction Conditions
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor. The optimal conditions involve heating an equimolar mixture of the acid, amine, phosphorus trichloride, DMAP, and triethylamine in acetonitrile under reflux for 8 hours. This method yields the target amides in 54-87% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the catalytic amidation of carboxylic acids with amines. This method is scalable and can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents .
化学反応の分析
Types of Reactions
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of drugs for treating influenza, pneumonia, Parkinson’s disease, and tuberculosis.
Neuroscience: The compound modulates neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate, and has antioxidant and anti-inflammatory properties.
Material Science: this compound is explored as a building block for designing new materials with unique properties.
作用機序
The exact mechanism of action of ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE is not fully understood. it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. The compound also has antioxidant and anti-inflammatory properties, contributing to its neuroprotective effects.
類似化合物との比較
Similar Compounds
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE:
N-aryl (benzyl)adamantane-1-carboxamides: These compounds are synthesized similarly and have applications in medicinal chemistry.
N-(naphthalen-1-yl) phenazine-1-carboxamide: This compound has fungicidal properties and is used in agricultural applications.
Uniqueness
This compound stands out due to its broad range of applications in medicinal chemistry, neuroscience, and material science. Its unique structural properties and ability to modulate neurotransmitter systems make it a valuable compound for scientific research.
特性
分子式 |
C17H21NO |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
InChIキー |
ZZPUAFLZMYOTPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)

![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
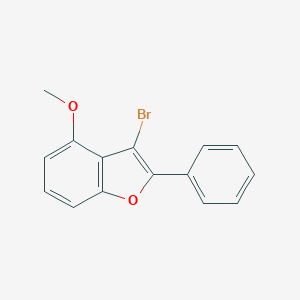
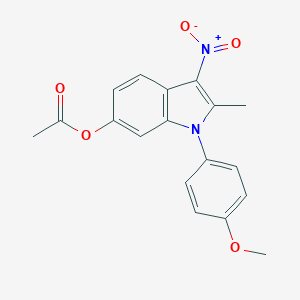
![1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]](/img/structure/B273684.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)

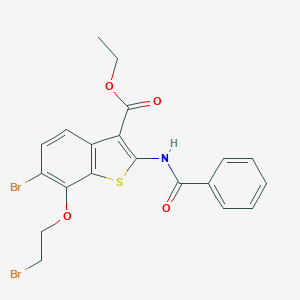
![1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1-ETHANONE](/img/structure/B273690.png)
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
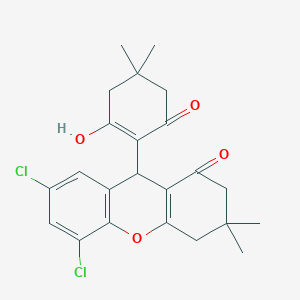
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
